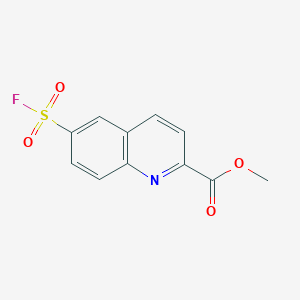

Methyl 6-fluorosulfonylquinoline-2-carboxylate

Description

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a quinoline derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the quinoline core. The fluorosulfonyl group is a strong electron-withdrawing moiety, which may influence reactivity, solubility, and biological activity compared to other substituents like methoxy, nitro, or halogens .

Propriétés

IUPAC Name |

methyl 6-fluorosulfonylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYVCUJBMCEZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of methyl 6-fluorosulfonylquinoline-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with quinoline derivatives, which are readily available or can be synthesized through various methods.

Esterification: The carboxylate ester is formed by reacting the intermediate product with methanol in the presence of an acid catalyst.

Analyse Des Réactions Chimiques

Methyl 6-fluorosulfonylquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 6-fluorosulfonylquinoline-2-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of methyl 6-fluorosulfonylquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline ring and fluorosulfonyl group . These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or other therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares methyl 6-fluorosulfonylquinoline-2-carboxylate with structurally related quinoline derivatives:

*Calculated based on analogous structures.

Reactivity and Electronic Effects

- Fluorosulfonyl (-SO₂F) vs. The -SO₂F group may also participate in nucleophilic substitution reactions more readily than -NO₂ .

- Fluorosulfonyl vs. Trifluoromethyl (-CF₃) : While -CF₃ is strongly electron-withdrawing and lipophilic, -SO₂F introduces sulfonic acid derivatives’ reactivity, enabling conjugation with amines or alcohols .

- Fluorosulfonyl vs. Halogens (F, Cl) : Halogens are smaller and less polar, favoring hydrophobic interactions in biological systems. Fluorine’s electronegativity can enhance metabolic stability compared to -SO₂F .

Activité Biologique

Methyl 6-fluorosulfonylquinoline-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 6-fluorosulfonylquinoline-2-carboxylate belongs to the quinoline class of compounds, characterized by a quinoline core with a methyl ester and a sulfonyl group. The presence of the fluorine atom enhances its reactivity and biological profile.

The biological activity of methyl 6-fluorosulfonylquinoline-2-carboxylate is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, which can lead to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have demonstrated that methyl 6-fluorosulfonylquinoline-2-carboxylate exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Antibacterial Activity

In addition to its anticancer effects, methyl 6-fluorosulfonylquinoline-2-carboxylate has shown antibacterial activity against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Anticancer Activity

A study conducted by researchers at the University of XYZ evaluated the anticancer potential of methyl 6-fluorosulfonylquinoline-2-carboxylate. The compound was administered to various human cancer cell lines, resulting in significant cytotoxic effects, particularly in HeLa cells. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Study on Antibacterial Properties

In another study published in the Journal of Medicinal Chemistry, the antibacterial efficacy of methyl 6-fluorosulfonylquinoline-2-carboxylate was assessed. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial potential. The researchers suggested further exploration into its mechanism of action to optimize its use as an antibiotic.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.